An In-Depth Technical Guide to (S)-5-Methylpyrrolidin-3-one Hydrochloride: A Key Chiral Building Block in Modern Drug Discovery
An In-Depth Technical Guide to (S)-5-Methylpyrrolidin-3-one Hydrochloride: A Key Chiral Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-5-Methylpyrrolidin-3-one hydrochloride has emerged as a critical chiral building block in the synthesis of complex pharmaceutical agents. Its defined stereochemistry and versatile functionality make it an invaluable intermediate for creating enantiomerically pure drugs, thereby enhancing therapeutic efficacy and reducing potential side effects. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and applications of (S)-5-Methylpyrrolidin-3-one hydrochloride, with a particular focus on its role in the development of novel therapeutics. This document serves as a detailed resource for researchers and professionals engaged in medicinal chemistry and drug development, offering both foundational knowledge and practical insights into the utilization of this important synthetic intermediate.
Introduction: The Significance of Chiral Pyrrolidinones in Medicinal Chemistry
The pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active natural products and synthetic drugs.[1][2] This five-membered nitrogen heterocycle provides a rigid, three-dimensional framework that allows for the precise spatial orientation of functional groups, a crucial factor for effective interaction with biological targets such as enzymes and receptors.[3] The introduction of a methyl group at the 5-position with a specific (S)-configuration, as in (S)-5-Methylpyrrolidin-3-one, imparts a key chiral center that is often essential for the desired pharmacological activity of the final drug molecule. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various synthetic transformations.
This guide will delve into the core aspects of (S)-5-Methylpyrrolidin-3-one hydrochloride, providing a detailed examination of its properties and practical applications.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of (S)-5-Methylpyrrolidin-3-one hydrochloride is fundamental to its effective use in synthesis. These properties dictate its solubility, reactivity, and handling requirements.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀ClNO | [4] |
| Molecular Weight | 135.59 g/mol | [4] |
| CAS Number | 2708342-87-2 | [4] |
| Appearance | Solid (Typical) | Inferred from general knowledge |
| Purity | ≥97% (Typical) | [4] |
The chemical structure of (S)-5-Methylpyrrolidin-3-one hydrochloride is characterized by a pyrrolidine ring with a ketone at the 3-position and a methyl group with (S)-stereochemistry at the 5-position. The nitrogen atom is protonated and forms an ionic bond with a chloride ion.
Synthesis and Manufacturing
A logical synthetic pathway could start from a chiral amino acid derivative to install the (S)-stereocenter.
Hypothetical Synthetic Workflow:
A plausible, though not explicitly documented, synthetic route is outlined below. This workflow is based on common reactions used for the synthesis of similar pyrrolidinone structures.
Caption: A plausible synthetic workflow for (S)-5-Methylpyrrolidin-3-one hydrochloride.
Detailed Experimental Protocol (Hypothetical):
The following protocol is a generalized representation and should be optimized for specific laboratory conditions.
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Michael Addition: A suitable N-protected (S)-alanine ester is reacted with an acrylic ester in the presence of a base to form the Michael adduct.
-
Dieckmann Condensation: The resulting diester is treated with a strong base (e.g., sodium ethoxide) to induce intramolecular cyclization, forming the 3-oxopyrrolidine-4-carboxylate intermediate.[5]
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Hydrolysis and Decarboxylation: The ester group at the 4-position is hydrolyzed and subsequently removed via decarboxylation, typically under acidic conditions. This step may also remove the N-protecting group.
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Salt Formation: The resulting (S)-5-Methylpyrrolidin-3-one free base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt. The product is then isolated by filtration and dried.
Spectroscopic Characterization
The structural elucidation and purity assessment of (S)-5-Methylpyrrolidin-3-one hydrochloride are typically performed using a combination of spectroscopic techniques. While a publicly available, comprehensive set of spectra for this specific compound is not available, the expected spectral features can be predicted.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show distinct signals for the methyl group protons, the diastereotopic protons on the carbons adjacent to the ketone and the nitrogen, and the proton on the chiral center. The coupling patterns would provide valuable information about the connectivity of the atoms.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display a signal for the carbonyl carbon (typically in the range of 200-220 ppm), as well as distinct signals for the four other carbon atoms in the pyrrolidine ring and the methyl group.[6]
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IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone (typically around 1740-1760 cm⁻¹ for a five-membered ring ketone).[7] There would also be characteristic absorptions for C-H and N-H bonds.
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Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the free base and fragmentation patterns characteristic of the pyrrolidinone structure.[8]
Applications in Drug Discovery and Development
(S)-5-Methylpyrrolidin-3-one hydrochloride is a valuable chiral building block in the synthesis of several active pharmaceutical ingredients (APIs). Its primary application lies in its use as a key intermediate in the synthesis of complex molecules where the stereochemistry of the methyl-substituted pyrrolidine ring is crucial for biological activity.
One notable application is in the synthesis of Deucravacitinib , a selective tyrosine kinase 2 (TYK2) inhibitor.[4] Deucravacitinib is an oral medication used for the treatment of plaque psoriasis. The (S)-5-methylpyrrolidin-3-one moiety is a core component of the Deucravacitinib structure, and its specific stereochemistry is essential for the drug's high selectivity and potent inhibitory activity against TYK2.
The use of enantiomerically pure starting materials like (S)-5-Methylpyrrolidin-3-one hydrochloride is a key principle of modern drug development, as it allows for the synthesis of single-enantiomer drugs, which often have improved therapeutic indices compared to their racemic counterparts.
Safety, Handling, and Storage
Proper handling and storage of (S)-5-Methylpyrrolidin-3-one hydrochloride are essential to ensure the safety of laboratory personnel and to maintain the integrity of the compound. While a specific, detailed Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for similar chemical reagents should be followed.
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Handling: Use in a well-ventilated area, preferably in a fume hood.[9] Avoid contact with skin, eyes, and clothing.[9] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] Avoid inhalation of dust.
-
Storage: Store in a tightly closed container in a cool, dry place.[10] Keep away from incompatible materials such as strong oxidizing agents.[10]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[9] If inhaled, move to fresh air.[9] If swallowed, seek medical attention.[9]
Conclusion
(S)-5-Methylpyrrolidin-3-one hydrochloride is a strategically important chiral building block with significant applications in the pharmaceutical industry. Its well-defined stereochemistry and versatile chemical functionality make it an indispensable intermediate in the synthesis of enantiomerically pure drugs, such as the TYK2 inhibitor Deucravacitinib. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic approach, characterization methods, and its role in drug discovery. As the demand for stereochemically pure pharmaceuticals continues to grow, the importance of chiral intermediates like (S)-5-Methylpyrrolidin-3-one hydrochloride in enabling the development of safer and more effective medicines will undoubtedly increase.
References
-
Joy Biotech. (S)-5-methylpyrrolidin-3-one Hydrochloride CAS NO 2708342-87-2. Available from: [Link]
- Google Patents. Processes for preparing pyrrolidine compounds.
-
San Fu Chemical Co., Ltd. Safety Data Sheet n-Methylpyrrolidinone (NMP). Available from: [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0160948). Available from: [Link]
- Breitmaier, E., & Voelter, W. (2000). 13C NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. Wiley-VCH.
-
LibreTexts. Infrared (IR) Spectroscopy. Available from: [Link]
- D'hooghe, M., & De Kimpe, N. (2006). The chemistry of 2-and 3-substituted pyrrolidines. Aldrichimica Acta, 39(3), 67-82.
-
NIST. Pyrrolidine. Available from: [Link]
- Jeyachandran, M., Madasamykumar, & Dhayalan, M. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology.
- Seebach, D., & Enders, D. (1975). 2-Pyrrolidinemethanol, α,α-diphenyl-, (±). Organic Syntheses, 55, 109.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
- Popova, M., & Vasilev, A. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 4983.
- El-Ghanam, A. M. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1563.
- Crash Course. (2020). IR Spectroscopy and Mass Spectrometry: Crash Course Organic Chemistry #5. YouTube.
-
Pearson. Organic Chemistry Study Guide: IR Spectroscopy & Mass Spec. Available from: [Link]
- Hanna, G. M., & Lau-Cam, C. A. (1993). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. Current medicinal chemistry, 1(2), 101-119.
- Singh, S., & Kumar, A. (2015). Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. International Journal of Advanced Research in Chemical Science (IJARCS), 2(8), 39-44.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. enamine.net [enamine.net]
- 4. joybiotech.com [joybiotech.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]
- 8. Pyrrolidine [webbook.nist.gov]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. sfchem.com.tw [sfchem.com.tw]
